ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include ethylating agents, sulfonamides, and carboxylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, controlled temperature, and pressure conditions are employed to achieve efficient production. The use of advanced equipment and automation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methylsulfonamido groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups.
Terphenyl Derivatives: Compounds with similar terphenyl core structures.
Uniqueness
Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-4-30-20-11-9-16(10-12-20)21-14-18(15-22(26)23(21)24(27)31-5-2)17-7-6-8-19(13-17)25-32(3,28)29/h6-13,15,21,23,25H,4-5,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWCQYHXHRJKKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OCC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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